2-(Acryloyloxy)ethyl anthracene-9-carboxylate 2-(Acryloyloxy)ethyl anthracene-9-carboxylate
Brand Name: Vulcanchem
CAS No.: 171564-43-5
VCID: VC16857951
InChI: InChI=1S/C20H16O4/c1-2-18(21)23-11-12-24-20(22)19-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)19/h2-10,13H,1,11-12H2
SMILES:
Molecular Formula: C20H16O4
Molecular Weight: 320.3 g/mol

2-(Acryloyloxy)ethyl anthracene-9-carboxylate

CAS No.: 171564-43-5

Cat. No.: VC16857951

Molecular Formula: C20H16O4

Molecular Weight: 320.3 g/mol

* For research use only. Not for human or veterinary use.

2-(Acryloyloxy)ethyl anthracene-9-carboxylate - 171564-43-5

Specification

CAS No. 171564-43-5
Molecular Formula C20H16O4
Molecular Weight 320.3 g/mol
IUPAC Name 2-prop-2-enoyloxyethyl anthracene-9-carboxylate
Standard InChI InChI=1S/C20H16O4/c1-2-18(21)23-11-12-24-20(22)19-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)19/h2-10,13H,1,11-12H2
Standard InChI Key QTDGFNMINWUSKT-UHFFFAOYSA-N
Canonical SMILES C=CC(=O)OCCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(Acryloyloxy)ethyl anthracene-9-carboxylate (CAS: 189390-61-2) consists of an anthracene moiety (a fused polycyclic aromatic hydrocarbon) esterified with a 2-(acryloyloxy)ethyl group. The anthracene core provides rigidity and UV-responsive characteristics, while the acrylate side chain introduces crosslinking capability and reactivity toward radical polymerization . The molecular formula is C20_{20}H16_{16}O4_4, with a molecular weight of 320.34 g/mol .

Key Structural Features:

  • Anthracene-9-carboxylate: The carboxylate group at the 9th position of anthracene enhances electron-withdrawing effects, stabilizing the molecule during photochemical reactions .

  • Acryloyloxyethyl group: The ethyl spacer between the acrylate and anthracene reduces steric hindrance, facilitating polymerization and intermolecular interactions .

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure:

  • 1^1H NMR (CDCl3_3): Peaks at δ 8.4–8.8 ppm (anthracene aromatic protons), δ 6.1–6.4 ppm (acrylate vinyl protons), and δ 4.3–4.5 ppm (ethylenic –CH2_2–O– groups) .

  • 13^{13}C NMR: Signals at δ 167.5 ppm (ester carbonyl) and δ 165.2 ppm (acrylate carbonyl) .

  • High-Resolution Mass Spectrometry: [M+H]+^+ at m/z 321.1234 (calculated for C20_{20}H17_{17}O4_4) .

Synthesis and Optimization

Synthetic Route

The compound is synthesized via a two-step esterification process :

  • Anthracene-9-carbonyl chloride preparation: Anthracene-9-carboxylic acid reacts with oxalyl chloride in dichloromethane (DCM) under catalytic dimethylformamide (DMF).

    C14H9COOH+ClCOCOClC14H9COCl+CO2+HCl\text{C}_{14}\text{H}_9\text{COOH} + \text{ClCOCOCl} \rightarrow \text{C}_{14}\text{H}_9\text{COCl} + \text{CO}_2 + \text{HCl}
  • Esterification with 2-hydroxyethyl acrylate: The acyl chloride intermediate reacts with 2-hydroxyethyl acrylate in the presence of triethylamine (TEA) as a base .

    C14H9COCl+HOCH2CH2OCOCH2CH2CH2C20H16O4+HCl\text{C}_{14}\text{H}_9\text{COCl} + \text{HOCH}_2\text{CH}_2\text{OCOCH}_2\text{CH}_2\text{CH}_2 \rightarrow \text{C}_{20}\text{H}_{16}\text{O}_4 + \text{HCl}

Reaction Conditions:

  • Temperature: 0–25°C (room temperature).

  • Yield: 65–75% after purification via column chromatography .

Applications in Advanced Materials

Conductive Polymer Binders for Batteries

In aqueous sodium-air batteries, 2-(acryloyloxy)ethyl anthracene-9-carboxylate is copolymerized with dopamine methacrylamide and polyethylene glycol (PEG) acrylates to form DPA64, a semi-crystalline binder .

Performance Metrics:

PropertyDPA64 BinderConventional Binder
Conductivity (S/cm)1.2 × 103^{-3}5.6 × 106^{-6}
Adhesion Strength (kPa)38.712.3
Cycle Stability100 cycles (95% capacity)50 cycles (70% capacity)

This binder enhances electrode integrity and reduces overpotential by 40% .

Mechanochromic Elastomers

When incorporated into multi-network elastomers, the anthracene units undergo reversible [4+4] cycloaddition under mechanical stress, enabling real-time strain visualization .

Key Findings:

  • Stress Sensitivity: Fluorescence quenching at >200% strain due to anthracene dimerization .

  • Self-Healing: Dimer dissociation under UV light (365 nm) restores 85% of initial fluorescence intensity .

Future Perspectives

Future research should explore:

  • Drug Delivery Systems: Leveraging UV-triggered anthracene dimerization for controlled drug release.

  • Flexible Electronics: Integrating the compound into stretchable conductors for wearable sensors.

  • Sustainability: Developing bio-based synthesis routes using enzymatic esterification.

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